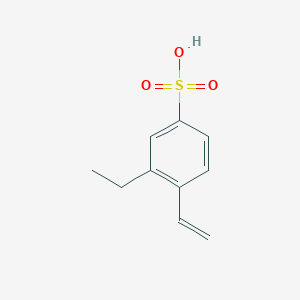
Benzenesulfonic acid, 4-ethenyl-3-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4-ethenyl-3-ethyl- (9CI) is an organosulfur compound with the molecular formula C10H12O3S. It is a derivative of benzenesulfonic acid, characterized by the presence of an ethenyl group at the 4-position and an ethyl group at the 3-position on the benzene ring. This compound is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-ethenyl-3-ethyl- (9CI) typically involves the sulfonation of a suitable precursor, such as 4-ethenyl-3-ethylbenzene, using concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of benzenesulfonic acid, 4-ethenyl-3-ethyl- (9CI) may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the final product through crystallization or distillation to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 4-ethenyl-3-ethyl- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are employed for sulfonation reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonyl compounds, and substituted benzenes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 4-ethenyl-3-ethyl- (9CI) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 4-ethenyl-3-ethyl- (9CI) involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the ethenyl and ethyl groups contribute to the compound’s reactivity and ability to participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: The parent compound without the ethenyl and ethyl substituents.
4-ethenylbenzenesulfonic acid: Similar structure but lacks the ethyl group.
3-ethylbenzenesulfonic acid: Similar structure but lacks the ethenyl group.
Uniqueness
Benzenesulfonic acid, 4-ethenyl-3-ethyl- (9CI) is unique due to the presence of both ethenyl and ethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. These substituents enhance its utility in various applications, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C10H12O3S |
|---|---|
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
4-ethenyl-3-ethylbenzenesulfonic acid |
InChI |
InChI=1S/C10H12O3S/c1-3-8-5-6-10(14(11,12)13)7-9(8)4-2/h3,5-7H,1,4H2,2H3,(H,11,12,13) |
InChI-Schlüssel |
LBNFMXBNUFSBQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)

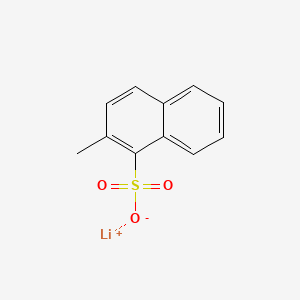
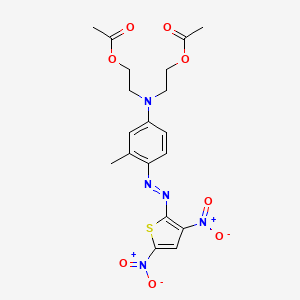
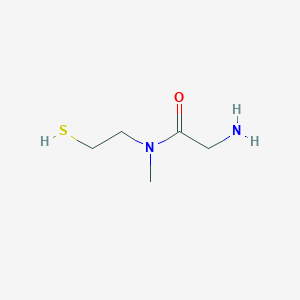
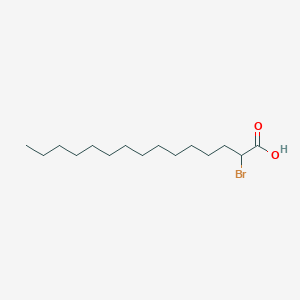
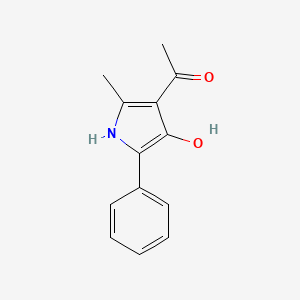
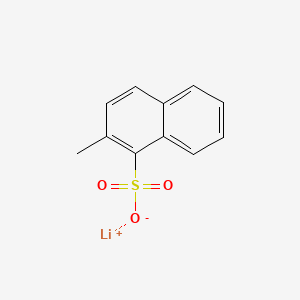
![1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13784007.png)
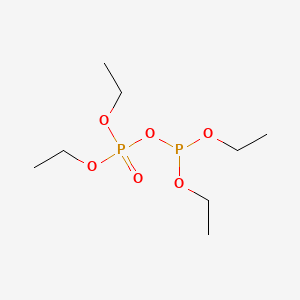
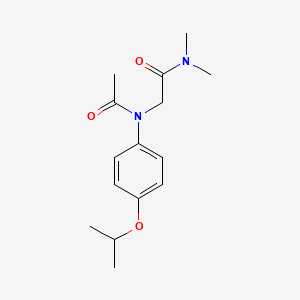

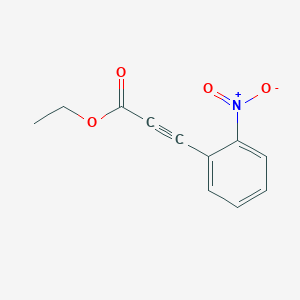
![Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]-](/img/structure/B13784037.png)
